2,5-Dimethyl-4-ethylthiazole 2,5-Dimethyl-4-ethylthiazole 4-Ethyl-2, 5-dimethylthiazole, also known as 2, 5-dimethyl-4-ethylthiazole, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 4-Ethyl-2, 5-dimethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-ethyl-2, 5-dimethylthiazole is primarily located in the membrane (predicted from logP). 4-Ethyl-2, 5-dimethylthiazole exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-ethyl-2, 5-dimethylthiazole can be found in coffee and coffee products, mushrooms, potato, and tea. This makes 4-ethyl-2, 5-dimethylthiazole a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 32272-57-4
VCID: VC3882261
InChI: InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3
SMILES: CCC1=C(SC(=N1)C)C
Molecular Formula: C7H11NS
Molecular Weight: 141.24 g/mol

2,5-Dimethyl-4-ethylthiazole

CAS No.: 32272-57-4

Cat. No.: VC3882261

Molecular Formula: C7H11NS

Molecular Weight: 141.24 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-4-ethylthiazole - 32272-57-4

Specification

CAS No. 32272-57-4
Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
IUPAC Name 4-ethyl-2,5-dimethyl-1,3-thiazole
Standard InChI InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3
Standard InChI Key ZJGXJKFDKNNBTK-UHFFFAOYSA-N
SMILES CCC1=C(SC(=N1)C)C
Canonical SMILES CCC1=C(SC(=N1)C)C
Melting Point 115-116°C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2,5-Dimethyl-4-ethylthiazole is systematically named 4-ethyl-2,5-dimethyl-1,3-thiazole under IUPAC nomenclature. Its structure consists of a thiazole ring substituted with methyl groups at positions 2 and 5 and an ethyl group at position 4 (Figure 1). The compound’s InChIKey (ZJGXJKFDKNNBTK-UHFFFAOYSA-N) and SMILES notation (CCC1=C(C)SC(C)=N1) further delineate its atomic connectivity .

Table 1: Key Identifiers of 2,5-Dimethyl-4-ethylthiazole

PropertyValueSource
CAS Registry Number32272-57-4
Molecular FormulaC₇H₁₁NS
Molecular Weight141.234 g/mol
IUPAC Name4-Ethyl-2,5-dimethyl-1,3-thiazole
InChIKeyZJGXJKFDKNNBTK-UHFFFAOYSA-N

Spectroscopic and Chromatographic Data

The compound’s gas chromatography (GC) retention indices provide critical insights into its volatility and polarity:

  • Non-polar columns: Kovats’ Retention Index (RI) of 1072 on OV-101 at 110°C .

  • Polar columns: RI of 1438 on PEG-40M under similar conditions .
    Van Den Dool and Kratz indices further corroborate its chromatographic behavior, with values ranging from 1066 to 1086 on BPX-5 and DB-5 columns . Mass spectral data from NIST (MS number: 30765) reveal a base peak at m/z 141, corresponding to the molecular ion, with fragmentation patterns characteristic of thiazole derivatives .

Synthesis and Manufacturing

Paal-Knorr and Heterocyclization Approaches

A common synthetic route involves the Paal-Knorr reaction, where 1,4-diketones condense with amines to form pyrrole intermediates, followed by thiazole ring closure. For example, chloroacetonitrile and thioureas are employed in a three-step heterocyclization process to introduce the thiazole moiety . Recent advancements highlight a one-pot synthesis utilizing ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea derivatives, achieving yields up to 87% under optimized conditions .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsOutcome
14-Trifluoromethoxyaniline + 2,5-hexanedione (AcOH, reflux)2,5-Dimethylpyrrole intermediate (76% yield)
2Chloroacetonitrile (Et₂O, 5–10°C)Chloroacylated intermediate
3Thioamide/thiourea (EtOH, reflux)Thiazole product (87% yield)

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. The use of DMF or DMSO as solvents facilitates high-temperature reactions, while potassium carbonate or triethylamine acts as a base to neutralize byproducts .

Physicochemical Properties

Thermal and Solubility Profiles

While explicit melting/boiling points are unavailable, GC data suggest volatility suitable for distillation. The compound’s logP (calculated: ~2.1) indicates moderate hydrophobicity, aligning with its use in flavorants .

Spectroscopic Characteristics

  • ¹H-NMR: Signals at δ 2.23 (s, 3H, CH₃), δ 2.36 (s, 3H, CH₃), and δ 5.11 (s, 2H, CH₂) confirm substituent positions .

  • ¹³C-NMR: Peaks at δ 12.66 (CH₃), 106.18 (pyrrole C), and 120.57 (CF₃O) validate the core structure .

Applications in Industry and Research

Flavor and Fragrance Industry

2,5-Dimethyl-4-ethylthiazole contributes to the aroma profiles of coffee, chocolate, and roasted meats, imparting nutty and earthy notes . Its detection in Coffea canephora (robusta coffee) and Solanum tuberosum (potato) underscores its role as a flavor biomarker .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing 4-methyl-5-formylthiazole, a key intermediate for antibiotics like cefditoren pivoxil . Derivatives exhibit antileukemic activity, with IC₅₀ values <10 μM in human cancer cell lines .

Recent Research and Future Directions

Anticancer Applications

Studies on analogous compounds, such as 2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, demonstrate prostate cancer cell apoptosis via androgen receptor inhibition . Structural modifications of 2,5-Dimethyl-4-ethylthiazole could enhance selectivity for oncology targets.

Synthetic Methodology Innovations

Emerging techniques like continuous-flow reactors and photocatalysis may improve yield and reduce waste in thiazole synthesis .

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